6-MPR

Enzyme Inhibition Leukemia Purine Metabolism

6-MPR (Thioinosine) is the preferred research tool for direct, unconfounded inhibition of de novo purine synthesis. Unlike 6-MP, it bypasses complex prodrug activation to directly deliver the active TIMP metabolite, eliminating TPMT-related variability. Its ~5 nM potency on Protein Kinase N makes it the gold standard for NGF pathway studies, while its recognition by telomerase opens cutting-edge applications in oncology. Procure ≥98% pure 6-MPR to ensure high-validity results in your advanced research programs.

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
CAS No. 892-49-9
Cat. No. B1224909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-MPR
CAS892-49-9
Synonymsarabinosyl 6 mercaptopurine
arabinosyl-6-mercaptopurine
Molecular FormulaC10H12N4O4S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
InChIKeyNKGPJODWTZCHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptopurine Riboside (6-MPR, CAS 892-49-9): Purine Antimetabolite for Leukemia Research and Telomerase Targeting


6-Mercaptopurine riboside (6-MPR, also known as thioinosine, CAS 892-49-9) is a purine nucleoside analog and a key metabolite of the antileukemic agent 6-mercaptopurine (6-MP). Unlike 6-MP, which requires intracellular conversion to its riboside monophosphate to exert its effects, 6-MPR provides a direct, cell-permeable source of the active thioinosine monophosphate (TIMP) [1]. As a research tool, 6-MPR is distinguished by its ability to inhibit de novo purine biosynthesis and to be recognized by the nucleoside transport system, facilitating its entry into cells [2]. It is also being investigated for novel applications in targeting telomerase-positive cancer cells [3].

Why 6-MPR (Thioinosine) Cannot Be Substituted with 6-Mercaptopurine or 6-Thioguanine in Research Protocols


The thiopurine class, including 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), exhibits divergent metabolic fates and mechanisms of action, making them non-interchangeable in research settings. 6-MP is a prodrug requiring multi-step anabolism to form active thioguanine nucleotides (TGNs), a process subject to significant inter-individual variability due to genetic polymorphisms in enzymes like thiopurine methyltransferase (TPMT) [1]. In contrast, 6-MPR bypasses this initial activation step, providing a more direct and predictable route to TIMP, the primary inhibitor of de novo purine synthesis [1]. Furthermore, while 6-MP and 6-TG exert cytotoxicity largely through DNA misincorporation of their TGN metabolites, 6-MMPR (the methylated derivative of 6-MPR's active metabolite) acts as a pure, non-cytotoxic inhibitor of purine synthesis, a property leveraged in combination therapy for synergistic effects [2]. The following section provides quantitative evidence for these critical functional differences.

Quantitative Differentiation of 6-MPR Against 6-Mercaptopurine and 6-Thioguanine


Amidophosphoribosyltransferase (APRT) Inhibition: 6-MPR Metabolite (MMPR-MP) is a More Potent Inhibitor than the Active Metabolites of 6-MP or 6-TG

In a direct comparative study using human CCRF-CEM leukemia cells, the monophosphate metabolite of 6-methylmercaptopurine riboside (MMPR-MP) exhibited a Ki value of 3.09 ± 0.30 μM for the inhibition of amidophosphoribosyltransferase (APRT), the first committed step in de novo purine synthesis. This inhibitory potency was 2-fold greater than that of thio-GMP (Ki = 6.20 ± 2.10 μM), the active metabolite of 6-thioguanine (6-TG), and 37-fold greater than that of MPR-MP (Ki = 114 ± 7.10 μM), the active metabolite of 6-mercaptopurine (6-MP) [1].

Enzyme Inhibition Leukemia Purine Metabolism

Enhancement of Phosphoribosyl Pyrophosphate (PRPP) Pools: 6-MPR is Significantly More Effective than 6-MP at Priming Cells for Combination Therapy

An increase in the intracellular pool of 5-phosphoribosyl 1-pyrophosphate (PRPP) is a key mechanism for enhancing the activity of other antimetabolites. In CCRF-CEM leukemia cells treated for 4 hours, 6-MMPR at a concentration of 25 μM induced a 16-fold increase in PRPP levels. Under identical conditions, an equimolar concentration of 6-MP (25 μM) produced only a delayed 5.2-fold increase [1]. This differential ability to elevate PRPP is a primary driver of the observed therapeutic synergy between 6-MMPR and other thiopurines like 6-TG [2].

Combination Therapy Metabolic Modulation Synergy

Inhibition of Protein Kinase N (PKN): 6-MMPR Demonstrates Nanomolar Potency and High Selectivity, a Unique Property Among Purine Analogs

6-Methylmercaptopurine riboside (6-MMPR) has been identified as a potent and highly selective inhibitor of nerve growth factor (NGF)-activated protein kinase N (PKN) [1]. It inhibits PKN activity in vitro with an apparent Ki of approximately 5 nM. This potency is reported to be approximately 1,000-fold greater than the most potent purine inhibitor previously tested for PKN, such as 6-thioguanine [2]. A survey of six other purified protein kinases showed no inhibitory effect by 6-MMPR, confirming its high degree of specificity [1].

Kinase Inhibition Signal Transduction Neuroscience

Optimized Research Applications of 6-Mercaptopurine Riboside (6-MPR) Based on Quantitative Differentiation


Investigating the Role of De Novo Purine Synthesis in Cancer Cell Proliferation

6-MPR is the preferred tool compound for robust and specific inhibition of the de novo purine synthesis pathway. The quantitative evidence (Section 3) demonstrates that its active metabolite is a 37-fold more potent inhibitor of APRT than 6-MP's metabolite. Researchers should prioritize 6-MPR for experiments requiring a clear, unconfounded blockade of this pathway, as it avoids the complex metabolic activation steps and DNA-damaging off-target effects associated with 6-MP and 6-TG [1].

Biochemical Modulation to Enhance the Efficacy of Antimetabolites (e.g., 5-Fluorouracil, 6-Thioguanine)

In combination chemotherapy research, 6-MMPR is a superior choice for a non-cytotoxic biochemical modulator. Its ability to induce a 16-fold elevation in PRPP levels—over three times the effect of 6-MP—effectively 'primes' cancer cells to uptake and activate other antimetabolites like 6-thioguanine or 5-fluorouracil [2]. This creates a powerful synergistic effect that cannot be replicated by substituting 6-MP. This application is particularly relevant for designing and studying rational drug combinations to overcome resistance.

Selective Chemical Probe for NGF/TrkA Signaling via PKN Kinase Inhibition

For neuroscience and signal transduction research, 6-MMPR is the gold-standard small molecule inhibitor for studying the function of Protein Kinase N (PKN) in the nerve growth factor (NGF) pathway. Its exceptional ~5 nM potency and >1,000-fold selectivity over other purine analogs like 6-thioguanine provide a unique tool for high-resolution pathway dissection without significant off-target kinase activity [3]. This specificity is critical for interpreting complex signaling events downstream of TrkA receptor activation.

Development of Telomerase-Targeted Anticancer Therapeutics

Recent patents identify 6-mercaptopurine ribosides as promising lead compounds for a novel anticancer strategy: telomerase-mediated telomere disruption [4]. This application capitalizes on the unique ability of 6-MPR to be recognized and incorporated by telomerase, an enzyme active in >85% of human cancers. Procurement of 6-MPR for this specific use-case is distinct from its role as a general antimetabolite and represents a cutting-edge, high-value area of oncology research and drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-MPR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.